4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol
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Overview
Description
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against a range of pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoquinoline ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenolic compounds.
Scientific Research Applications
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinolin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate neurotransmitter systems, particularly the dopamine system, which is implicated in various neurological disorders . It also exhibits anti-inflammatory effects by modulating cytokine production and immune cell migration .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: This compound has similar structural features and exhibits anti-inflammatory activity.
1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one: Known for its potential as a dopamine receptor ligand.
Uniqueness
4-(1,2,3,4-Tetrahydroisoquinolin-3-yl)phenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives.
Properties
CAS No. |
1334148-75-2 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
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